3-Nonanone
CAS No.: 925-78-0
Cat. No.: VC2310821
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 925-78-0 |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | nonan-3-one |
| Standard InChI | InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h3-8H2,1-2H3 |
| Standard InChI Key | IYTXKIXETAELAV-UHFFFAOYSA-N |
| SMILES | CCCCCCC(=O)CC |
| Canonical SMILES | CCCCCCC(=O)CC |
| Boiling Point | 190.0 °C |
| Melting Point | -8.0 °C Fp -8 ° -8°C |
Introduction
Chemical Identification and Structure
3-Nonanone consists of a nine-carbon chain with a carbonyl group (C=O) at the third position. The molecular formula is C₉H₁₈O, representing nine carbon atoms, eighteen hydrogen atoms, and one oxygen atom arranged in a specific structural configuration. The compound's molecular weight is 142.24 g/mol, and it possesses a characteristic ketone structure with specific spatial arrangements that influence its chemical behavior .
Chemical Identifiers and Nomenclature
The following table presents the various identifiers and alternative names for 3-Nonanone:
| Parameter | Information |
|---|---|
| Chemical Name | 3-Nonanone |
| CAS Registry Number | 925-78-0 |
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.2386 g/mol |
| IUPAC Standard InChIKey | IYTXKIXETAELAV-UHFFFAOYSA-N |
| Alternative Names | n-Hexyl ethyl ketone, Ethyl hexyl ketone, Ethyl n-hexyl ketone, nonan-3-one, Nonanon-3, n-Hexylethylketone |
| FEMA Number | 3440 |
| RTECS | RA8227000 |
Structural Features
The structure of 3-Nonanone features a carbonyl group positioned at the third carbon of a nine-carbon chain. This positioning creates an ethyl group on one side and a hexyl group on the other side of the carbonyl carbon. The compound exhibits sp² hybridization at the carbonyl carbon, resulting in a planar geometry around this center. This structural arrangement contributes to the compound's physical properties and reactivity patterns in chemical reactions .
Physical Properties
3-Nonanone exhibits specific physical characteristics that are consistent with medium-chain aliphatic ketones. Its physical state at room temperature is liquid, with a characteristic odor typical of ketones in this category. The compound shows limited water solubility but good miscibility with organic solvents, which influences its applications and handling requirements .
Physical Constants
The following table summarizes the key physical properties of 3-Nonanone:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Color | Colorless |
| Melting Point | -8°C |
| Boiling Point | 187-188°C |
| Density | 0.821 g/mL at 25°C |
| Refractive Index | 1.42 (n₂₀/ᴅ) |
| Flash Point | 154°F (67.8°C) or 161.4°C |
| Enthalpy of Vaporization | 58.71 kJ/mol |
| Vapor Pressure | 7.12E-05 mmHg at 25°C |
Solubility Profile
3-Nonanone demonstrates solubility characteristics typical of medium-chain ketones, showing limited water solubility due to its predominantly hydrophobic carbon chain, but good solubility in organic solvents. Specifically, it is practically insoluble in water, soluble in alcohols including propylene glycol, and miscible with oils. This solubility profile makes it suitable for applications in organic synthesis and as a flavoring agent in compatible matrices .
Chemical Properties and Reactions
3-Nonanone displays chemical properties characteristic of ketones, particularly regarding its reactivity at the carbonyl group. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the oxygen atom, making it susceptible to nucleophilic attack. Additionally, the alpha-hydrogens adjacent to the carbonyl group are relatively acidic, facilitating enolization reactions under appropriate conditions .
Reactivity Patterns
As a ketone, 3-Nonanone can participate in several reaction types including:
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Nucleophilic addition reactions at the carbonyl carbon
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Reduction reactions to form secondary alcohols
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Condensation reactions, particularly with amines to form imines
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Enolization and aldol-type reactions involving the alpha-carbon positions
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Oxidation reactions, though less common than with aldehydes
The moderate chain length provides a balance between reactivity and steric effects, influencing the compound's behavior in various chemical transformations .
Applications and Uses
3-Nonanone has several commercial and industrial applications, primarily leveraging its olfactory properties and chemical reactivity. Its moderate volatility and characteristic odor profile make it suitable for specialized applications in the flavor and fragrance industry .
Flavoring Applications
The most significant commercial application of 3-Nonanone is as a food additive, specifically as a flavoring agent. It is registered with the Flavor and Extract Manufacturers Association (FEMA) under number 3440, indicating its approved status for use in food products. The compound contributes specific flavor notes that enhance certain food formulations .
Chemical Synthesis
3-Nonanone serves as an intermediate in organic synthesis pathways, particularly in the production of specialized chemicals and pharmaceuticals. Its ketone functionality provides a versatile handle for further transformations, making it valuable in multi-step synthesis routes for more complex molecules .
Regulatory Status
3-Nonanone is included in various chemical inventories globally, indicating its recognized status in commercial and industrial applications. This regulatory inclusion provides a framework for its use in different jurisdictions .
Chemical Inventory Listings
The compound is listed in the following chemical inventories:
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European Inventory of Existing Commercial Chemical Substances (EINECS)
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EC Inventory
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United States Toxic Substances Control Act (TSCA) Inventory
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New Zealand Inventory of Chemicals (NZIoC)
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Philippines Inventory of Chemicals and Chemical Substances (PICCS)
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Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)
These listings indicate that 3-Nonanone has undergone appropriate regulatory review in multiple jurisdictions and is authorized for specified commercial uses, subject to relevant safety regulations and usage guidelines.
Analytical Characterization
The identification and quality assessment of 3-Nonanone typically involves multiple analytical techniques that provide complementary information about the compound's identity, purity, and structural characteristics .
Spectroscopic Analysis
Spectroscopic methods used for characterizing 3-Nonanone include:
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Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) maintains reference IR spectra for 3-Nonanone in their WebBook, which can be used for compound identification and verification
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Nuclear Magnetic Resonance (NMR): Provides detailed structural information through ¹H and ¹³C NMR patterns characteristic of the ketone functional group and carbon chain
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Mass Spectrometry: Offers fragmentation patterns specific to 3-Nonanone, aiding in its identification and structural confirmation
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